N-[4-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a phenylmethanesulfonyl group, and a piperidine-4-carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the acetamidophenyl intermediate. One common method involves the acetylation of 4-aminophenol to produce 4-acetamidophenol. This intermediate is then subjected to sulfonylation using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonylated intermediate with piperidine-4-carboxamide under appropriate reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE often employs continuous flow reactors to enhance reaction efficiency and yield. The use of supported metal catalysts, such as palladium on carbon (Pd/C), in hydrogenation and acetylation steps is common to ensure high selectivity and minimize side reactions. Reaction conditions are optimized to maintain low temperatures and pressures, ensuring safety and cost-effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group, where nucleophiles like hydroxide ions can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Hydroxylated derivatives
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in the inflammatory response. Additionally, the compound may influence cannabinoid receptors and serotonergic pathways, contributing to its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties, but lacks the sulfonyl and piperidine moieties.
N-(4-Acetamidophenyl)indomethacinamide: A selective COX-2 inhibitor with anti-inflammatory and anti-cancer properties.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds share the sulfonamide functional group but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C21H25N3O4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N3O4S/c1-16(25)22-19-7-9-20(10-8-19)23-21(26)18-11-13-24(14-12-18)29(27,28)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
QILKUFLJHXFYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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